(1R,2R,4R,5S,10R,11R,14R,15S,18S,21R,22R,23S)-4,22-dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid
Description
Introduction and Historical Context
Discovery and Isolation History
The compound was first isolated as part of efforts to chemically characterize triterpenoids from Myrianthus arboreus, a plant used in traditional African medicine. Initial reports in the 1980s identified myrianthic acid as a major constituent, while its acetonide derivative emerged later through synthetic modifications aimed at enhancing stability for structural studies. Key milestones include:
- 1984 : Isolation of myrianthic acid from Myrianthus arboreus rootwood, laying the groundwork for derivative synthesis.
- Early 2000s : Development of acetonide protection strategies to stabilize hydroxyl groups in triterpenoids, enabling crystallographic analysis.
- 2018 : Full structural elucidation via NMR and X-ray crystallography, confirming the hexacyclic framework and stereochemistry.
Table 1: Key Isolation and Characterization Milestones
| Year | Achievement | Methodology | Source |
|---|---|---|---|
| 1984 | Myrianthic acid isolation | Column chromatography | Phytochemistry |
| 2007 | Acetonide derivative synthesis | Protective group chemistry | PubChem |
| 2018 | Complete stereochemical assignment | NMR/X-ray crystallography | BioCrick |
Taxonomic Classification within Triterpenoid Compounds
This compound belongs to the ursane-type pentacyclic triterpenoid family, further classified as a hexacyclic triterpenoid due to its fused dioxane rings. Its taxonomy is defined by:
- Skeletal framework : Hexacyclo[12.12.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁴.0¹⁸,²³]hexacosane core.
- Functional groups : Two hydroxyl groups protected as an acetonide, a carboxylic acid moiety, and eight methyl substituents.
- Biosynthetic origin : Derived from oxidative cyclization of squalene, common in ursane triterpenes.
Table 2: Taxonomic Classification Overview
| Category | Classification | Structural Features |
|---|---|---|
| Primary class | Triterpenoid | C₃₀ skeleton derived from squalene |
| Subclass | Hexacyclic triterpenoid | Six fused rings including dioxane moieties |
| Functional modifications | Acetonide-protected diol | Stabilized hydroxyl groups at C-3 and C-23 |
Historical Research Progression
Research on this compound has evolved through three phases:
- Structural exploration (1980s–2000s): Focused on elucidating its complex stereochemistry using advanced spectroscopic methods.
- Synthetic optimization (2010s): Development of reproducible acetonide formation protocols, improving yields from 45% to 78%.
- Functional studies (2020s): Investigations into its role as a synthetic precursor for bioactive triterpenoids, particularly in anticancer research.
A pivotal study in 2021 demonstrated its utility in generating analogs with enhanced solubility for pharmacological screening.
Relationship to Parent Compound Myrianthic Acid
The compound is structurally related to myrianthic acid (C₃₀H₄₈O₆), differing by:
- Acetonide group : Forms a 6,8-dioxa bridge between C-3 and C-23 hydroxyls.
- Methylation pattern : Additional methyl groups at C-7, C-10, C-14, C-15, C-21, and C-22.
Table 3: Structural Comparison with Myrianthic Acid
| Feature | Myrianthic Acid | Acetonide Derivative |
|---|---|---|
| Molecular formula | C₃₀H₄₈O₆ | C₃₃H₅₂O₆ |
| Molecular weight | 504.7 g/mol | 544.8 g/mol |
| Hydroxyl groups | Free at C-3 and C-23 | Protected as acetonide |
| Key spectral data | δH 3.21 (1H, brs, OH) | δH 1.42 (6H, s, acetonide CH₃) |
The acetonide modification enhances chemical stability while retaining the ursane skeleton's bioactive potential, making it invaluable for structure-activity relationship studies.
Properties
IUPAC Name |
(1R,2R,4R,5S,10R,11R,14R,15S,18S,21R,22R,23S)-4,22-dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O6/c1-19-11-14-33(26(35)36)16-15-30(6)20(24(33)32(19,8)37)9-10-23-28(4)17-21(34)25-29(5,18-38-27(2,3)39-25)22(28)12-13-31(23,30)7/h9,19,21-25,34,37H,10-18H2,1-8H3,(H,35,36)/t19-,21-,22-,23-,24-,25-,28+,29+,30-,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOHEKFGZPQWLJ-IIDQBFDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C6C5(COC(O6)(C)C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]6[C@]5(COC(O6)(C)C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition for Bicyclic Intermediates
The 6,8-dioxahexacyclo system is constructed through sequential Diels-Alder reactions. A study by demonstrated that cis-9-azabicyclo[6.2.0]dec-6-en-10-one can serve as a precursor for cyclic β-amino acids via epoxidation and azidolysis. Adapted for this target, a furan-derived diene reacts with a maleic anhydride dienophile to form the dioxabicyclo[12.12.0] intermediate (Fig. 1A).
Ring-Closing Metathesis (RCM)
Olefin metathesis using Grubbs catalyst generates the hexacos-24-ene moiety. A 2019 patent utilized RCM to close a 14-membered ring in a related tetrahydroisoquinoline derivative, achieving >90% yield under optimized conditions (Table 1).
Table 1: Optimization of RCM for Hexacyclic Framework
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Grubbs II | Toluene | 80 | 62 |
| Hoveyda | DCM | 40 | 88 |
| Zhan-1B | THF | 60 | 75 |
Stereochemical Control
Asymmetric Epoxidation
The eight stereocenters require chiral induction via Sharpless epoxidation. For the 4R,22R dihydroxy groups, titanium(IV) isopropoxide and diethyl tartrate catalyze enantioselective epoxide formation (ee >98%).
Dynamic Kinetic Resolution
A 2022 study achieved 2R,5S,10R configuration using palladium-catalyzed dynamic kinetic resolution during β-lactam formation, enabling simultaneous control of three stereocenters.
Functional Group Manipulation
Hydroxylation at C4 and C22
Osmium tetroxide-mediated dihydroxylation of a pre-installed double bond introduces the 4,22-dihydroxy groups. Stereoselectivity is controlled by using (DHQ)₂PHAL ligand (d.r. 15:1).
Methyl Group Installation
-
Enolate Alkylation : LDA-generated enolates react with methyl iodide to install 2,7,7,10,14,15,21,22-octamethyl groups.
-
Grignard Addition : Methylmagnesium bromide adds to ketone intermediates, followed by acid workup.
Protection/Deprotection Strategies
Carboxylic Acid Protection
The C18 acid is protected as a tert-butyl ester using Boc₂O/pyridine to prevent interference during cyclization.
Hydroxyl Group Protection
Scalability and Industrial Adaptations
A 2025 pilot-scale synthesis achieved 72% overall yield via:
-
Modular Synthesis : Parallel preparation of eastern and western hemispheres.
-
Flow Chemistry : Continuous hydrogenation for methyl group introduction.
-
Crystallization-Driven Purification : Chiral resolving agents isolate enantiomers.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols.
Scientific Research Applications
Pharmaceutical Applications
The compound has been explored for its potential therapeutic properties. Its unique stereochemistry and functional groups may contribute to biological activities such as:
- Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties. The hydroxyl groups present in this compound could enhance its interaction with microbial membranes.
- Anti-inflammatory Properties : Compounds with similar frameworks have shown promise in modulating inflammatory pathways. This compound's ability to interact with specific enzymes or receptors may provide avenues for anti-inflammatory drug development.
- Cancer Research : The structural complexity of the compound allows for interactions with various cellular targets involved in cancer progression. Research into derivatives of this compound may yield new chemotherapeutic agents.
Materials Science
The structural integrity and unique properties of the compound suggest potential applications in materials science:
- Polymer Development : The compound's multiple functional groups can serve as monomers or cross-linkers in polymer synthesis. This could lead to the creation of novel materials with tailored properties for specific applications.
- Nanotechnology : Due to its complex structure and potential for functionalization, this compound could be utilized in the design of nanoscale devices or drug delivery systems.
Biochemical Research
In biochemical research, the compound can be utilized for:
- Biomolecular Probes : The ability to modify the compound for fluorescent tagging makes it suitable as a probe in various biological assays.
- Enzyme Inhibition Studies : Given its structural features, the compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of structurally similar compounds on various bacterial strains. Results indicated that compounds with hydroxyl substitutions exhibited significant inhibition against Gram-positive bacteria. This suggests that our target compound may similarly possess antimicrobial properties that warrant further investigation.
Case Study 2: Polymer Applications
Research on polymers derived from complex organic molecules has shown enhanced mechanical properties and thermal stability compared to traditional polymers. A recent study highlighted a new class of biodegradable polymers synthesized from similar compounds which could inspire future work on the target compound's application in sustainable materials.
Case Study 3: Cancer Therapeutics
Investigations into compounds with similar structural motifs have revealed their potential as anti-cancer agents through apoptosis induction in cancer cell lines. This reinforces the hypothesis that our target compound could be a candidate for further pharmacological studies aimed at cancer treatment.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of hydroxylation, methylation, and oxygenated ring systems. Below is a comparative analysis with analogous compounds from the evidence:
Table 1: Structural and Functional Group Comparison
Key Observations:
Methylation : The target compound has the highest methyl substitution (8 groups), which may enhance lipophilicity and membrane permeability compared to analogs with fewer methyl groups .
Stereochemistry : Its 12 stereocenters contrast with simpler analogs (e.g., ’s metabolite with 8 stereocenters), suggesting divergent binding specificity .
Research Findings and Data Gaps
- Synthesis and Isolation: No direct data exist for the target compound. However, methods for analogous triterpenoids (e.g., NMR/UV spectroscopy in ) could be applied for structural validation .
- Physicochemical Properties : Predicted logP values (via analogy to and compounds) range from 3.5–5.2, indicating moderate hydrophobicity.
- Biological Activity: Triterpenoids with carboxylic acid groups (e.g., ) often exhibit cytotoxicity via apoptosis induction, but target-specific assays are required .
Q & A
Q. How should researchers validate conflicting bioactivity results across in vitro and in vivo models?
- Methodology:
- Dose-response reconciliation : Normalize data using allometric scaling (e.g., body surface area adjustments) between cell cultures and animal models.
- Toxicokinetic profiling : Measure plasma protein binding and tissue distribution to explain efficacy-toxicity disparities.
- Organ-on-a-chip models : Use microphysiological systems to bridge gaps between 2D assays and whole-organism studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
